![molecular formula C17H21BF2N2O3 B1413751 1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-94-3](/img/structure/B1413751.png)

1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Vue d'ensemble

Description

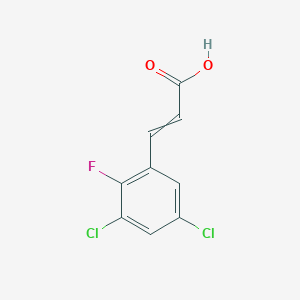

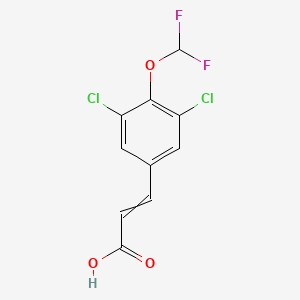

The compound is a type of pyrazole which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the difluoromethoxy group and the tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could have interesting chemical properties and potential applications in various fields .

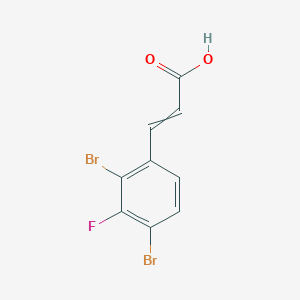

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the difluoromethoxy group attached to a phenyl ring, and the tetramethyl-1,3,2-dioxaborolan-2-yl group. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups could affect its polarity, solubility, and stability .Applications De Recherche Scientifique

Angiotensin II Receptor Antagonism

1H-Pyrazole derivatives have been investigated for their potential as angiotensin II receptor antagonists. For instance, a study explored a series of N-phenyl-1H-pyrrole derivatives, including pyrazole structures, as novel AT1-selective angiotensin II receptor antagonists. These compounds were developed using computer-assisted modeling and exhibited significant antagonist activity in rat uterine membrane receptor binding assays and isolated organ assays with rabbit aorta rings, indicating potential applications in hypertension management (Bovy et al., 1993).

Anti-inflammatory and Analgesic Effects

Another study on a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, demonstrated analgesic, anti-inflammatory, and vasorelaxant effects. This compound effectively reduced abdominal writhing and inflammatory pain in mice, indicating its potential in pain management and anti-inflammatory therapies (Oliveira et al., 2017).

Antidiabetic Potential

Research into (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones highlighted their antihyperglycemic properties in diabetic mice. These compounds were associated with significant reductions in plasma glucose levels, indicating their potential as novel antidiabetic agents (Kees et al., 1996).

Cytoprotective Antiulcer Activity

1H-Pyrazol-1-yl pyrimidines, including those related to pyrazole structures, have shown promising cytoprotective antiulcer activity. Specifically, 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine demonstrated potent inhibition of induced ulcers in rats, suggesting potential applications in ulcer treatment and gastrointestinal protection (Ikeda et al., 1996).

Aryl Hydrocarbon Receptor Antagonism

A novel compound, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191), was identified as a potent inhibitor of TCDD-induced AhR-dependent transcription. This compound prevented the binding of TCDD to AhR and inhibited its nuclear translocation and DNA binding, suggesting its utility in studying AhR-mediated signal transduction and preventing TCDD-associated pathology (Kim et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BF2N2O3/c1-16(2)17(3,4)25-18(24-16)13-9-21-22(11-13)10-12-7-5-6-8-14(12)23-15(19)20/h5-9,11,15H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEHBTVMVFNLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)

![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)

![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)